molecular formula C22H25N5O4S B2833175 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide CAS No. 1189910-01-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide

Cat. No. B2833175
M. Wt: 455.53
InChI Key: NZOKRRDWXVWGLL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of new 3,7-diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives via oxidative cyclization, demonstrating an efficient method for producing these compounds at room temperature, which could be relevant for generating similar compounds like the one (H. Son & Yang-Heon Song, 2010).

  • Another research elaborated on the synthesis and biological evaluation of thiazolopyrimidines and their derivatives, indicating the potential of such compounds for antimicrobial and antitumor agents. This underscores the therapeutic research applications of structurally similar compounds (M. Said et al., 2004).

Potential Therapeutic Applications

  • A particular study synthesized 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase from various tissues, identifying some derivatives as potential cardiovascular agents. This research indicates the utility of such compounds in developing cardiovascular treatments (T. Novinson et al., 1982).

  • An unexpected Dimroth rearrangement in the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. This showcases the potential of such structural frameworks in oncology research (A. Lauria et al., 2013).

Synthesis Techniques and Reactions

  • Research on the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction highlights a facile approach to synthesizing complex pyrimidine derivatives, relevant for creating a broad range of medicinal compounds (Jin Luo et al., 2020).

Safety And Hazards

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Future Directions

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Please consult with a chemist or a relevant expert for detailed and accurate information.


properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-4-5-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKRRDWXVWGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide

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